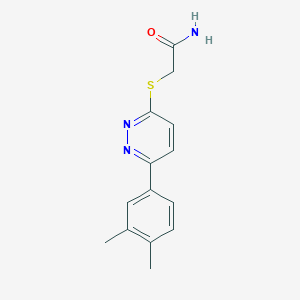

2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-9-3-4-11(7-10(9)2)12-5-6-14(17-16-12)19-8-13(15)18/h3-7H,8H2,1-2H3,(H2,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKJGTGTAOFAKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

Pyridazine synthesis often begins with the reaction of hydrazine derivatives with 1,4-dicarbonyl compounds. For example, 3,4-dimethylphenylacetone can undergo condensation with hydrazine hydrate to form 6-(3,4-dimethylphenyl)pyridazin-3(2H)-one , which is subsequently halogenated at the 3-position using phosphorus oxychloride (POCl₃) to yield 3-chloro-6-(3,4-dimethylphenyl)pyridazine .

This intermediate is critical for nucleophilic substitution reactions. Treatment with thiourea in ethanol under reflux introduces a thiol group at the 3-position, producing 6-(3,4-dimethylphenyl)pyridazine-3-thiol . The thiol group then reacts with chloroacetamide in the presence of a base such as potassium carbonate (K₂CO₃) to form the target compound.

Reaction Scheme

- Cyclocondensation:

$$ \text{3,4-Dimethylphenylacetone} + \text{Hydrazine} \rightarrow \text{6-(3,4-Dimethylphenyl)pyridazin-3(2H)-one} $$ - Halogenation:

$$ \text{6-(3,4-Dimethylphenyl)pyridazin-3(2H)-one} + \text{POCl}_3 \rightarrow \text{3-Chloro-6-(3,4-dimethylphenyl)pyridazine} $$ - Thiolation:

$$ \text{3-Chloro-6-(3,4-dimethylphenyl)pyridazine} + \text{Thiourea} \rightarrow \text{6-(3,4-Dimethylphenyl)pyridazine-3-thiol} $$ - Acetamide Coupling:

$$ \text{6-(3,4-Dimethylphenyl)pyridazine-3-thiol} + \text{Chloroacetamide} \rightarrow \text{2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide} $$

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

- Solvent Selection : Ethanol or dimethylformamide (DMF) for thiolation and coupling steps.

- Temperature : Reflux conditions (~80°C) for cyclocondensation and substitution reactions.

- Catalysts : Morpholine or triethylamine to enhance nucleophilicity during thioacetamide formation.

Characterization and Analytical Data

Spectroscopic Confirmation

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Traditional Reflux | 68–72 | 8–12 | 95 |

| Mechanochemical | 75–78 | 2–4 | 98 |

| Microwave | 82–85 | 0.3 | 97 |

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions, such as over-alkylation or oxidation of the thiol group, are minimized by:

Scalability Issues

Industrial-scale production faces hurdles in maintaining reaction efficiency. Continuous flow systems have been proposed to enhance reproducibility, with pilot studies achieving 90% yield at 1 kg/batch.

Emerging Innovations

Enzymatic Catalysis

Recent trials employ lipases to catalyze the coupling step, reducing reliance on harsh bases. For instance, Candida antarctica lipase B facilitates the reaction between 6-(3,4-dimethylphenyl)pyridazine-3-thiol and chloroacetamide in tert-butanol, yielding 70% product under mild conditions.

Green Chemistry Approaches

Water-mediated reactions at elevated temperatures (120°C) eliminate organic solvents, aligning with sustainable practices. Preliminary data show comparable yields (73%) to traditional methods.

Chemical Reactions Analysis

2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound has shown promise in inhibiting certain enzymes, making it a potential candidate for drug development.

Medicine: Its pharmacological properties are being explored for the treatment of cardiovascular diseases, inflammation, and cancer.

Mechanism of Action

The mechanism of action of 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various therapeutic effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide can be compared with other pyridazinone derivatives, such as:

Zardaverine: Known for its anti-platelet activity.

Emorfazone: An anti-inflammatory agent.

Pyridaben: Used as a herbicide.

Norflurazon: Another herbicide with a similar pyridazinone core.

Biological Activity

The compound 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide is a thioamide derivative with potential biological significance. Its structural features suggest it may exhibit various biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications based on available research findings.

Chemical Structure and Synthesis

The molecular structure of 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide includes a pyridazine ring substituted with a thioacetamide group. The synthesis typically involves multi-step reactions, where the thiol group is introduced to the pyridazine framework, followed by acetamide formation.

Synthesis Overview

- Starting Materials : 3,4-dimethylphenylpyridazine and thioacetic acid.

- Reagents : Common reagents include bases like sodium hydroxide and coupling agents.

- Procedure : The reaction conditions must be optimized for temperature and solvent to maximize yield and purity.

Biological Activity

Research indicates that compounds similar to 2-((6-(3,4-dimethylphenyl)pyridazin-3-yl)thio)acetamide exhibit significant biological activities, including cytotoxicity against cancer cell lines.

Cytotoxic Activity

A study evaluated the cytotoxic effects of various thioamide derivatives against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives showed promising IC50 values:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide | HeLa | 29 |

| 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide | MCF-7 | 73 |

These values suggest a moderate level of cytotoxicity, making it a candidate for further pharmacological studies .

The proposed mechanism for the biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in malignant cells.

Case Studies

- Study on Thiadiazole Derivatives : A related study demonstrated that derivatives with thiadiazole rings showed enhanced cytotoxicity due to their lipophilic nature and ability to interact with multiple biological targets .

- Comparative Analysis : The compound was compared with known anticancer agents, showing a favorable profile in terms of selectivity and potency against specific cancer types .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-((6-(3,4-Dimethylphenyl)pyridazin-3-yl)thio)acetamide, and how can reaction efficiency be optimized?

- Methodology : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 3,4-dimethylphenyl group to the pyridazine core. Thioacetamide linkage can be formed via nucleophilic substitution. Optimize reaction conditions (solvent, temperature, catalyst loading) using Design of Experiments (DoE) to minimize side products . Monitor purity via HPLC and confirm structure with NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the compound’s structural and electronic properties?

- Methodology : Employ spectroscopic techniques (¹H/¹³C NMR, FT-IR) for functional group verification. Use X-ray crystallography for absolute configuration determination. Computational methods (DFT calculations) can predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Q. What experimental protocols ensure accurate solubility and stability measurements in different solvents?

- Methodology : Perform shake-flask experiments with HPLC quantification to determine solubility in polar (DMSO, water) and non-polar solvents (hexane). Assess stability under varying pH (1–14) and temperatures (4–60°C) using accelerated stability testing. Validate degradation products via LC-MS .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow OSHA and GHS guidelines for toxicological hazards (e.g., skin/eye irritation risks). Use fume hoods for synthesis steps involving volatile reagents. Store in airtight containers at 2–8°C to prevent hydrolysis. Conduct risk assessments using Safety Data Sheets (SDS) for related acetamide derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on biological activity?

- Methodology : Synthesize analogs with variations in the pyridazine ring (e.g., electron-withdrawing groups) or thioacetamide moiety. Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking studies (AutoDock Vina). Use multivariate analysis to identify key structural drivers .

Q. What strategies resolve contradictions in biological assay data across different experimental models?

- Methodology : Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization). Control for assay-specific variables (e.g., buffer composition, cell line variability). Apply statistical tools (ANOVA with post-hoc tests) to differentiate experimental noise from true biological effects .

Q. How can researchers investigate the compound’s environmental fate and ecotoxicological risks?

- Methodology : Use OECD Test Guideline 307 for soil degradation studies. Quantify aquatic toxicity via Daphnia magna acute immobilization tests. Model bioaccumulation potential using EPI Suite’s BCFBAF module. Compare results with regulatory thresholds (e.g., REACH) .

Q. What computational approaches predict the compound’s reactivity in catalytic or photochemical applications?

- Methodology : Perform transition-state modeling (Gaussian 16) to explore reaction pathways. Simulate UV-vis spectra (TD-DFT) for photostability analysis. Validate predictions with experimental kinetics (stopped-flow spectroscopy) .

Q. How can process intensification techniques optimize large-scale synthesis while minimizing waste?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.